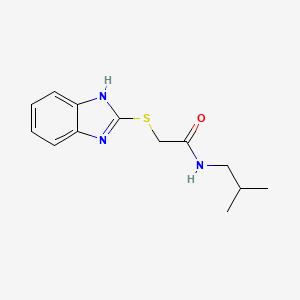

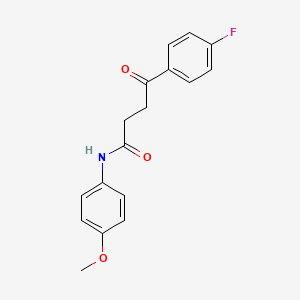

2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide, also known as BITA, is a compound that has been extensively studied for its potential applications in scientific research. BITA is a thioamide derivative of benzimidazole, which is a heterocyclic compound that has been widely used in the pharmaceutical industry due to its diverse biological activities. BITA has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

作用機序

Target of Action

The primary target of 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide is human glucokinase (GK) . GK is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes, playing a crucial role in glucose metabolism .

Mode of Action

The compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity. In this case, this compound increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This increased activity can lead to downstream effects such as enhanced glucose uptake and utilization, potentially beneficial in conditions like type-2 diabetes .

Result of Action

The activation of GK by this compound can lead to enhanced glucose metabolism . This could potentially lower blood glucose levels, making it a potential therapeutic agent for conditions like type-2 diabetes .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair . This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies. Additionally, this compound may interact with proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . This compound can also affect cell cycle regulation, leading to cell cycle arrest at specific phases, thereby inhibiting cell proliferation . Furthermore, it may alter metabolic pathways, affecting the overall energy balance within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, by binding to the active site of topoisomerases, it inhibits their activity, preventing DNA replication and transcription . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window of this compound is crucial for its potential application in clinical settings, as it determines the balance between efficacy and toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects . The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9(2)7-14-12(17)8-18-13-15-10-5-3-4-6-11(10)16-13/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJFGRDQFYNYMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)

![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)

![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)

![N-allyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5715152.png)

![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)

![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)

![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)

![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)